(3-Bromophenyl)(3-hydroxyphenyl)methanone
Description
Properties
CAS No. |
62810-50-8 |
|---|---|
Molecular Formula |
C13H9BrO2 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
(3-bromophenyl)-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H9BrO2/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,15H |
InChI Key |
JWAONYKLAUBMBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Biological Activity
(3-Bromophenyl)(3-hydroxyphenyl)methanone, a compound with significant biological potential, has been the subject of various studies focusing on its pharmacological properties. This article explores its biological activity, including anticancer effects, antimicrobial properties, and mechanisms of action.
Chemical Structure
The molecular formula for (3-Bromophenyl)(3-hydroxyphenyl)methanone is C13H10BrO2. The compound features a bromophenyl group and a hydroxyphenyl group linked by a carbonyl moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's efficacy in inhibiting tumor growth. In vitro studies demonstrated that it possesses high antiproliferative capacity against liver cancer cells (SMMC-7721) with an IC50 value of 88 nM. Importantly, it exhibited minimal toxicity towards normal human hepatocyte cells, with an IC50 value of 10 µM .
The anticancer mechanism involves modulation of telomerase activity. The compound induces endoplasmic reticulum stress (ERS), which activates the expression of telomerase reverse transcriptase (hTERT). This activation leads to oxidative stress and mitochondrial dysfunction, ultimately resulting in apoptotic cell death. Key signaling molecules involved include CHOP and components of the mitochondrial apoptosis pathway .
Comparative Biological Activity Table
| Compound | Activity | IC50 (nM or µM) | Notes |
|---|---|---|---|
| (3-Bromophenyl)(3-hydroxyphenyl)methanone | Antiproliferative (SMMC-7721) | 88 | Minimal toxicity to normal cells |
| 6,8-Dichloro-3-formylchromone | Anti-H. pylori | Comparable to metronidazole | Potent urease inhibitor |
| 6,8-Dibromo-3-formylchromone | Urease inhibition | Not specified | No anti-H. pylori activity |
Case Studies
- In Vivo Tumor Growth Inhibition : A study conducted on xenograft models demonstrated that (3-Bromophenyl)(3-hydroxyphenyl)methanone significantly inhibited tumor growth, reinforcing its potential as an anticancer agent .
- Mechanistic Insights : Further research into the molecular pathways affected by this compound revealed that its action on hTERT is intricately linked to ER stress responses, providing a deeper understanding of its biological impact .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Diarylmethanones
(3-Bromophenyl)(phenyl)methanone
- Molecular Formula : C₁₃H₉BrO
- Molecular Weight : 261.11 g/mol
- Key Differences : Lacks the hydroxyl group on the second phenyl ring.
- Applications : Used as an intermediate in synthesizing Kinesin Spindle Protein (KSP) inhibitors, such as triphenylbutanamines .
- Synthesis: Prepared via Grignard reactions (e.g., phenylmagnesium bromide with 3-bromobenzophenone derivatives) .
3-Hydroxybenzophenone [(3-Hydroxyphenyl)(phenyl)methanone]
- Molecular Formula : C₁₃H₁₀O₂
- Molecular Weight : 198.22 g/mol
- Key Differences : Replaces bromine with a hydroxyl group on one phenyl ring.
- Applications: Potential UV absorber; hydroxyl group enhances solubility compared to halogenated analogs .
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone
- Molecular Formula: C₂₁H₁₃Br₂NO₂
- Molecular Weight : 471.14 g/mol
- Key Differences : Bromine and hydroxyl groups are on adjacent positions (3-bromo-4-hydroxyphenyl) and fused to an indolizine ring.
- Implications : Proximity of substituents may sterically hinder interactions compared to the target compound’s meta-positioned groups .
Complex Heterocyclic Derivatives
Coumarin Derivatives (CD-72 to CD-76)
- Example: CD-72 [4-((5-(7-methoxy-2H-chromen-2-one)-1,3,4-oxadiazol-2-yl)methoxy)-3-bromophenyl)(2-chlorophenyl)methanone] Key Features: Combines a coumarin core with bromophenyl and chlorophenyl groups. Activity: Exhibits α-glucosidase and α-amylase inhibition (IC₅₀ values in µM range), relevant for diabetes management . Comparison: The target compound lacks the coumarin-oxadiazole scaffold, likely reducing enzymatic targeting specificity.
(3-Bromophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- Activity : Potent inhibitor of human butyrylcholinesterase (BuChE), with 19 binding residues identified .
- ADMET Profile : High gastrointestinal absorption and blood-brain barrier permeability, making it a neurodrug candidate .
- Comparison : The pyrazole ring and trifluoromethyl group enhance target affinity, whereas the target compound’s hydroxyl group may limit BBB penetration.
Structural and Functional Impact of Substituents
Preparation Methods
Protection of 3-Hydroxyphenyl Groups
Prior to acylation, the hydroxyl group is protected as a methyl ether via treatment with methyl iodide in alkaline methanol. This step prevents AlCl₃ coordination to the phenolic oxygen, which could deactivate the aromatic ring toward electrophilic attack. The protected intermediate, 3-methoxyphenylbenzene, is then subjected to acylation with 3-bromobenzoyl chloride under AlCl₃ catalysis (1.2 equivalents) in dichloromethane at 0–5°C.
Acylation and Workup
The reaction mixture is gradually warmed to 65–70°C over 3 hours, followed by quenching with chilled 6 N hydrochloric acid to precipitate the aluminum complexes. Organic layers are concentrated under reduced pressure, with subsequent addition of methyl tert-butyl ether and heptane inducing crystallization. Patent CN103739465A reports similar workup protocols, yielding 76–85% crystallized product after drying under vacuum at 40–50°C.
Grignard Reagent-Mediated Ketone Formation
Grignard reactions offer an alternative pathway, particularly useful for introducing bulky aryl groups. Patent CN114671743A details the use of isopropyl magnesium chloride with N-methoxy-N-methylacetamide to generate acetophenone derivatives, adaptable to the target compound.
Formation of 3-Bromophenyl Magnesium Bromide
A tetrahydrofuran (THF) solution of 3-bromophenyl magnesium bromide is prepared under nitrogen atmosphere at 0–5°C. This reagent is then reacted with N-methoxy-N-methyl-3-methoxybenzamide (protecting the hydroxyl group) to form the intermediate ketone. The reaction requires strict temperature control (<25°C) to prevent Grignard decomposition, achieving molar ratios of 1:1.2 (aryl halide to amide).
Hydrogenolytic Deprotection
Post-acylation, the methyl ether protecting group is removed via catalytic hydrogenation using palladium on carbon (10 wt%) under 50 atm H₂ in methanol. The process simultaneously reduces any unsaturated byproducts, yielding (3-Bromophenyl)(3-hydroxyphenyl)methanone with 74.1–77.1% efficiency after recrystallization from n-heptane/dichloromethane mixtures.
Aldol Condensation Followed by Regioselective Bromination
Patent CN103739465A outlines a three-step sequence involving aldol condensation, bromination, and elimination, adaptable to the target ketone. This method circumvents protection/deprotection steps by leveraging the directing effects of substituents.
Aldol Condensation of 3-Hydroxybenzaldehyde and 3-Bromoacetophenone
In anhydrous methanol, 3-hydroxybenzaldehyde (1.0 eq) and 3-bromoacetophenone (1.1 eq) undergo base-catalyzed condensation using 10% sodium hydroxide. The reaction proceeds at room temperature for 12 hours, yielding α,β-unsaturated ketone intermediates (85.6% yield).
Bromine Addition and Elimination
The unsaturated ketone is treated with bromine in carbon tetrachloride at 0°C, followed by sodium acetate-mediated elimination in ethanol under reflux. This one-pot sequence installs the bromine atom while regenerating the ketone functionality, achieving overall yields of 76–77% after solvent extraction and drying.
Boron Trifluoride-Catalyzed Acylation
European patent EP0084742B1 describes boron trifluoride (BF₃) as a superior catalyst for acylating halogenated benzenes, particularly when steric hindrance limits traditional Friedel-Crafts approaches.
Direct Acylation of 3-Bromobenzene with 3-Hydroxybenzoic Acid
In this method, 3-hydroxybenzoic acid (1.05 eq) is reacted with 3-bromobenzene in the presence of BF₃·Et₂O (1.5 eq) at 120°C for 8 hours. The Lewis acid activates the carboxylic acid in situ, forming a reactive acylium ion that undergoes electrophilic substitution. Despite the hydroxyl group’s potential interference, BF₃’s weaker coordination compared to AlCl₃ allows direct acylation without protection, yielding 76.0% product after distillation.
Comparative Analysis of Synthetic Routes
The Friedel-Crafts method offers the highest yields but requires protection/deprotection steps, increasing synthetic complexity. The BF₃ route provides a streamlined alternative at moderate temperatures, though yields are marginally lower. For large-scale production, the aldol-bromination sequence proves advantageous due to its one-pot feasibility and avoidance of sensitive Grignard reagents.
Crystallization and Purification Techniques
All four methods emphasize crystallization as the primary purification strategy. Patent ZA200402068B specifies using heptane/methyl tert-butyl ether (3:2 v/v) to achieve 99.2% purity by HPLC. Recrystallization from n-heptane/dichloromethane (5:1) removes brominated byproducts, as detailed in CN114671743A. For the BF₃-derived product, high-vacuum distillation at 0.1 mmHg (150°C) precedes crystallization, yielding 97.3% pure ketone.
Spectroscopic Characterization
Q & A
Q. What are the recommended synthetic routes for (3-Bromophenyl)(3-hydroxyphenyl)methanone?
A Friedel-Crafts acylation or nucleophilic substitution is typically employed. For example, reacting 3-bromobenzoyl chloride with 3-hydroxybenzene derivatives in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Reaction conditions (e.g., 0–5°C for 2 hours, followed by room temperature stirring) are critical to minimize side reactions like over-acylation or hydroxyl group oxidation .
Q. How can the structural integrity of (3-Bromophenyl)(3-hydroxyphenyl)methanone be confirmed?
Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) . Key spectral markers include:
Q. What purification strategies are effective for isolating (3-Bromophenyl)(3-hydroxyphenyl)methanone?
Column chromatography with silica gel (hexane/ethyl acetate gradient, 8:2 to 7:3) achieves >95% purity. Recrystallization from ethanol/water (1:3) is also viable, yielding needle-like crystals suitable for X-ray diffraction analysis .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The meta-bromine activates the phenyl ring for Suzuki-Miyaura couplings but requires Pd(PPh3)4 or PdCl2(dppf) catalysts due to steric hindrance. For example, coupling with arylboronic acids at 80°C in THF/H2O (3:1) yields biaryl derivatives with >80% efficiency. Control experiments show para-substituted analogs react faster, suggesting steric and electronic effects dictate reaction kinetics .
Q. What methodologies assess the compound’s biological activity in enzyme inhibition studies?
- Fluorescence polarization assays measure binding affinity to kinases (e.g., COX-1/2).
- Dose-response curves (IC50 values) using cancer cell lines (e.g., MCF-7, HeLa) with Annexin V/PI staining for apoptosis induction.
- Molecular docking (AutoDock Vina) predicts interactions with enzyme active sites, correlating bromine’s halogen bonding with inhibitory potency .
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected byproducts)?
- DFT calculations (B3LYP/6-31G*) identify transition states for side reactions, such as hydroxyl group oxidation to quinones.
- Hirshfeld surface analysis of crystallographic data (e.g., CIF files) reveals intermolecular interactions (e.g., Br···O contacts) that stabilize specific tautomers or polymorphs .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
Variations in cell permeability (logP = 3.2 ± 0.3) and metabolic stability (t1/2 < 2 hours in liver microsomes) may explain inconsistent IC50 values. For example:
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 7.45 (d, J=8.2 Hz, 1H), δ 7.82 (s, 1H) | |
| HRMS | [M+H]<sup>+</sup> m/z 277.9804 (calc. 277.9801) |
Table 2: Optimized Reaction Conditions for Derivative Synthesis
| Reaction Type | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4 | THF/H2O | 82 |
| Nucleophilic Substitution | K2CO3 | DMF | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
